Tectorigenin

Overview

Description

Tectorigenin is an O-methylated isoflavone , belonging to the flavonoid class. It has been isolated from various plant sources, including leopard lily (Belamcanda chinensis), Algerian iris (Iris unguicularis), and East Asian arrowroot (Pueraria thunbergiana) .

Mechanism of Action

Target of Action

Tectorigenin primarily targets the Protein Kinase A Catalytic subunit α (PKACα) . This protein plays a crucial role in the regulation of glucose transporter 4 (GLUT4), which is closely related to the occurrence of insulin resistance .

Mode of Action

This compound interacts with its target, PKACα, to promote the expression of GLUT4 in skeletal muscle cells . This interaction enhances glucose uptake and insulin responsiveness, thereby improving insulin resistance .

Biochemical Pathways

This compound affects the AMP-activated protein kinase (AMPK)/myocyte enhancer factor 2 (MEF2) signaling pathway . The activation of this pathway by this compound leads to an increase in GLUT4 expression, enhancing glucose uptake and insulin responsiveness . Furthermore, this compound binding promotes the dissociation of PKACα from the regulatory subunits, leading to the activation of PKA/AMPK signaling .

Pharmacokinetics

Pharmacokinetic studies have shown that the main metabolic pathways for this compound in rats are glucuronidation, sulfation, demethylation, and methoxylation . This compound exhibits poor bioavailability, which is a significant factor affecting its pharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced GLUT4 expression, increased glucose uptake, and improved insulin responsiveness in both normal and insulin-resistant skeletal muscle cells and tissues . These effects significantly ameliorate insulin resistance and hyperglycemia in type 2 diabetes mellitus (T2DM) mice .

Biochemical Analysis

Biochemical Properties

Tectorigenin interacts with several key enzymes, proteins, and other biomolecules. It has been found to regulate the function and expression of related genes and proteins, including up-regulating antioxidant enzymes . The pharmacological properties of this compound are related to the adiponectin receptor 1/2 (AdipoR1/2)-mediated activation of adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can regulate diverse events involved in cell invasion, immortalization, cell cycle arrest, and cell apoptosis . These effects support its traditional application in the treatment of cancer and other diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation .

Temporal Effects in Laboratory Settings

This compound may exert certain cytotoxicity, which is related to the administration time and concentration

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound effectively decreased the number of coughs, the number of inflammatory cells, and the levels of pro-inflammatory factors . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes:: Tectorigenin can be synthesized through chemical methods. its most common source is the dried flower of Pueraria lobata Benth. The exact synthetic routes may vary, but the isolation from natural sources remains prevalent.

Industrial Production:: While industrial-scale production methods are limited, researchers primarily rely on extraction from botanical sources. The isolation process involves purification and characterization.

Chemical Reactions Analysis

Reactivity:: Tectorigenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions modify its functional groups.

Substitution: Substituents can be introduced or replaced.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The specific products formed during these reactions depend on reaction conditions and reagents used.

Scientific Research Applications

Tectorigenin exhibits a wide range of pharmacological effects:

Anticancer: It shows potential in cancer therapy.

Antidiabetic: May have implications in diabetes management.

Hepatoprotective: Protects liver cells.

Anti-inflammatory: Reduces inflammation.

Antioxidative: Acts as an antioxidant.

Antimicrobial: Displays antimicrobial properties.

Cardioprotective: Benefits heart health.

Neuroprotective: May protect nerve cells.

Comparison with Similar Compounds

Tectorigenin’s uniqueness lies in its specific combination of properties. While there are related compounds, such as other isoflavones, this compound stands out due to its diverse effects.

Biological Activity

Tectorigenin is a natural flavonoid aglycone primarily derived from the plant Belamcanda chinensis, and it has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, anticancer, anti-diabetic, and hepatoprotective properties, supported by various research findings and case studies.

Chemical Structure

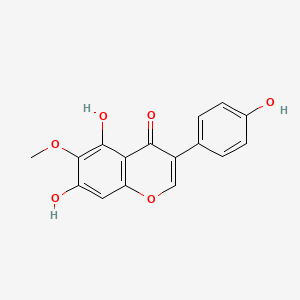

The chemical structure of this compound is characterized as follows:

- Molecular Formula : C15H10O5

- Molecular Weight : 270.24 g/mol

Pharmacological Effects

This compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-inflammatory Activity

This compound has been shown to alleviate inflammation in various models. In a study involving tendon-derived stem cells (TDSCs), this compound inhibited TNF-α-induced inflammation and apoptosis by downregulating the NF-κB and MAPK signaling pathways. This suggests its potential as a therapeutic agent for tendinopathy .

2. Anticancer Properties

This compound demonstrates significant anticancer activities across multiple cancer types:

- Breast Cancer : Research indicates that this compound suppresses the proliferation of MCF-7 and MDA-MB-231 breast cancer cells through the downregulation of AKT/MAPK signaling pathways, leading to increased apoptosis .

- Ovarian Cancer : this compound enhances the efficacy of paclitaxel in paclitaxel-resistant ovarian cancer cells by promoting apoptosis via caspase activation and inhibiting NF-κB nuclear translocation .

- Liver Cancer : It exhibits anti-proliferative effects on hepatic stellate cells and HepG2 cells, indicating potential in treating liver-related cancers .

3. Anti-diabetic Effects

This compound improves insulin sensitivity by enhancing GLUT4 expression in skeletal muscle through the activation of AMPK signaling pathways. In vivo studies have demonstrated that it significantly reduces hyperglycemia in type 2 diabetes models .

4. Hepatoprotective Effects

In models of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to prevent fat accumulation and promote bile acid circulation, exerting protective effects on liver function through anti-inflammatory mechanisms .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activities:

Case Study 1: this compound in Tendon-derived Stem Cells

A study investigated the effects of this compound on TDSCs subjected to TNF-α treatment. Results indicated that this compound significantly reduced inflammation markers and apoptosis rates, suggesting its therapeutic potential for treating tendinopathy .

Case Study 2: this compound in Ovarian Cancer

In a clinical context, combining this compound with paclitaxel enhanced the drug's effectiveness against resistant ovarian cancer cell lines. The study highlighted the synergistic effects leading to improved patient outcomes in chemotherapy resistance scenarios .

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCRPUNCUPUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203286 | |

| Record name | Tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-77-6 | |

| Record name | Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 548-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.